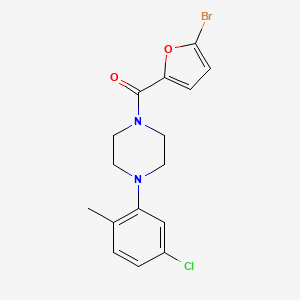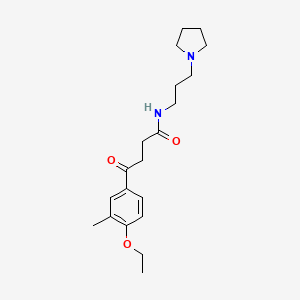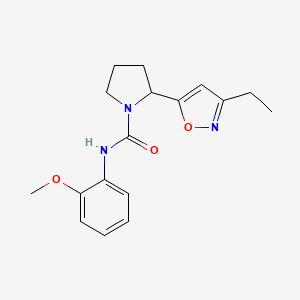
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is not fully understood. However, it is thought to exert its effects through multiple pathways.
Anticancer: this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Anti-inflammatory: this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. It has also been shown to reduce the infiltration of immune cells into inflamed tissues by inhibiting the expression of adhesion molecules.
Neuroprotective: this compound has been found to protect neurons against oxidative stress and neurotoxicity by activating the Nrf2 pathway and inhibiting the JNK pathway. It has also been shown to improve cognitive function by increasing the expression of neurotrophic factors such as BDNF.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects.
Anticancer: this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Neuroprotective: this compound has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has several advantages and limitations for lab experiments.
Advantages: this compound is a relatively stable compound that can be easily synthesized in the lab. It has also been found to have potent activity against various diseases, making it a promising target for drug development.
Limitations: this compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. This makes it difficult to assess its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine.
1. Further studies on the pharmacokinetic and pharmacodynamic properties of this compound are needed to assess its potential for clinical use.
2. Studies on the efficacy of this compound in animal models of various diseases, including cancer, inflammation, and neurological disorders, are needed to further evaluate its therapeutic potential.
3. Studies on the mechanism of action of this compound are needed to better understand its effects on cellular pathways and identify potential targets for drug development.
4. Studies on the structure-activity relationship of this compound are needed to identify more potent and selective analogs for drug development.
5. Studies on the toxicity and safety of this compound are needed to assess its potential for clinical use.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction of 5-bromo-2-furoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to give the final product.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to have potential applications in the treatment of various diseases. In particular, it has been studied for its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer: Several studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: this compound has also been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective: this compound has also been studied for its neuroprotective properties. It has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-11-2-3-12(18)10-13(11)19-6-8-20(9-7-19)16(21)14-4-5-15(17)22-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPQWYRYLXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)


![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)
